BenchChemオンラインストアへようこそ!

1-(3,4-dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

JNK3 inhibition Kinase assay SAR

Sourced as a structural probe for JNK3 Area-A SAR. The dimethoxybenzyl urea motif replaces the essential amide, causing a documented 286-fold potency reduction (IC50 = 10 µM). Serves as a validated negative control for NanoBRET/CETSA assays or a weak-binder reference point for library screening normalization. Procure to define potency cliffs and benchmark hit criteria in enzymatic assays.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 1797717-91-9
Cat. No. B2924233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1797717-91-9
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=CS3)OC
InChIInChI=1S/C19H22N4O3S/c1-25-16-6-5-14(12-17(16)26-2)13-21-19(24)20-8-10-23-9-7-15(22-23)18-4-3-11-27-18/h3-7,9,11-12H,8,10,13H2,1-2H3,(H2,20,21,24)
InChIKeyZQQIWRIYFGZALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What a Scientific Buyer Needs to Know About 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797717-91-9)


1-(3,4-dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797717-91-9) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea chemotype, a scaffold developed for isoform-selective inhibition of c-Jun N-terminal kinase 3 (JNK3) [1]. JNK3 is a CNS-enriched kinase implicated in neurodegenerative disease pathology [2]. The compound incorporates a 3,4-dimethoxybenzyl urea moiety linked via an ethyl spacer to a thiophenyl-pyrazole, which is distinct from the amide-based Area-A modifications extensively characterized in the lead optimization series [1]. Its molecular formula is C19H22N4O3S with a molecular weight of 386.5 g/mol [3].

Why Generic Substitution Fails for 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea: Key Differentiation Risks


The thiophenyl-pyrazolourea scaffold exhibits extreme sensitivity to Area-A modifications. In the published SAR series, changing from a 3,5-disubstituted thiophene (compound 6; JNK3 IC50 = 50 nM) to alternative heterocycles or substitution patterns resulted in JNK3 inhibition ranging from complete inactivity (compound 3, thiazole) to submicromolar potency [1]. The 3,4-dimethoxybenzyl urea motif in CAS 1797717-91-9 replaces the amide-containing Area-A functionality that was critical for achieving nanomolar potency, isoform selectivity against JNK1/JNK2, and favorable DMPK profiles in lead compounds such as 16, 17, and 27 [1]. Consequently, generic substitution with other pyrazoloureas lacking this specific dimethoxybenzyl substitution pattern cannot be assumed to recapitulate the binding interactions, selectivity profile, or pharmacokinetic behavior of the target compound. Without direct comparative data, any substitution risks an unquantified loss—or gain—in activity that must be experimentally verified.

Quantitative Evidence Differentiating 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea from Closest Analogs


JNK3 Inhibitory Potency: Dimethoxybenzyl Urea vs. Optimized Amide Analogs

The target compound exhibits an JNK3 IC50 of 10,000 nM (10 µM) in a fluorescence anisotropy assay using recombinant N-terminal His(6)-tagged truncated human JNK3 expressed in baculovirus [1]. This is approximately 286-fold weaker than the optimized lead compound 17 (IC50 = 35 nM) from the same scaffold series, which utilizes an oxetane amide in place of the dimethoxybenzyl urea [2]. The loss of potency is consistent with the SAR observation that large N-benzyl urea substitutions in Area-A significantly reduce JNK3 binding affinity compared to compact heterocyclic amides [2]. No data are available on the target compound's inhibition of JNK1, JNK2, or p38α for selectivity assessment.

JNK3 inhibition Kinase assay SAR

Structural Basis for Reduced Potency: Absence of Favorable Amide Interaction in Hydrophobic Pocket-II

Cocrystal structures of lead compounds 17 and 27 in human JNK3 (PDB 7KSI, 7KSK; 1.84 Å resolution) reveal that the amide carbonyl oxygen in the Area-A region forms a key hydrogen-bond interaction within hydrophobic pocket-II, contributing to both potency and isoform selectivity [1]. The 3,4-dimethoxybenzyl urea substitution in CAS 1797717-91-9 replaces this amide with a larger, more rigid urea-linked dimethoxybenzyl group, which is predicted to disrupt this critical interaction based on the SAR finding that even minor modifications to the amide region drastically alter potency (e.g., 19 vs 14, 21 vs 12) [1]. No crystal structure of the target compound is available to confirm this prediction.

X-ray crystallography Binding mode Structure-based design

Absence of Isoform Selectivity Profiling: Unquantified Risk vs. Highly Selective Leads

Lead compounds from the thiophenyl-pyrazolourea series demonstrated exceptional JNK3 isoform selectivity: compound 17 showed JNK1 selectivity >100-fold (JNK1 IC50 / JNK3 IC50) and JNK2 selectivity ~40-fold, while compound 16 achieved >250-fold selectivity against JNK2 [1]. Furthermore, compound 17 was profiled against a panel of 374 wild-type kinases and showed significant inhibition of only JNK3 [1]. In contrast, no isoform selectivity data, kinome-wide profiling, or counter-screening results have been reported for CAS 1797717-91-9 [2]. The addition of the 3,4-dimethoxybenzyl group represents a substantial structural departure that could alter the selectivity fingerprint in unpredictable ways.

Isoform selectivity JNK1 JNK2 Kinase panel

ADME and Brain Penetration: Uncharacterized Profile vs. Validated Oral Bioavailability

Compound 17 demonstrated favorable in vitro and in vivo DMPK properties: human liver microsome stability t1/2 = 66 min, clean CYP-450 inhibition profile (IC50 >10 µM against major CYP isoforms), oral bioavailability in mice, and significant brain penetration following oral dosing (brain/plasma ratio >1 at 2 h post-dose) [1]. No microsomal stability, CYP inhibition, permeability, solubility, plasma protein binding, or in vivo PK data have been reported for CAS 1797717-91-9. The 3,4-dimethoxy substitution increases molecular weight and polar surface area relative to the lead amides, which may negatively impact membrane permeability and CNS penetration, but this remains untested.

DMPK Oral bioavailability Brain penetration

Evidence-Backed Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea Procurement


SAR Probe for Exploring Dimethoxybenzyl Urea Tolerability in the JNK3 Pyrazolourea Scaffold

Given the 286-fold potency reduction relative to optimized amide analogs [1], the primary value of CAS 1797717-91-9 lies as a structural probe to experimentally define the steric and electronic limits of Area-A modifications. Researchers can use this compound in head-to-head enzymatic assays with compound 6, 16, or 17 to empirically map the potency cliff associated with replacing the amide with a dimethoxybenzyl urea [2]. This is directly supported by published SAR showing that insertion of a methylene spacer in Area-A (compounds 19–24) generally deteriorates JNK3 inhibition [2], predicting a similar outcome for the benzyl urea extension.

Chemical Biology Tool for JNK3 Target Engagement Studies Requiring a Low-Potency Control

The compound's 10 µM JNK3 IC50 [1] positions it as a suitable low-potency negative control or concentration-response anchor in cell-based JNK3 target engagement assays (e.g., NanoBRET, CETSA). When paired with a high-potency inhibitor such as compound 16 (IC50 = 8 nM) or 17 (IC50 = 35 nM) [2], the ~3-log potency span enables robust Z'-factor determination and assay validation. This application leverages the quantitative potency data and does not require selectivity or PK information for in vitro use.

Starting Point for Hybrid Scaffold Design Combining Dimethoxybenzyl Urea with Optimized Area-A Amides

The 3,4-dimethoxybenzyl motif is known to confer favorable drug-like properties (e.g., solubility, metabolic stability) in other kinase inhibitor series. Procurement of CAS 1797717-91-9 enables medicinal chemists to generate hybrid analogs that retain the optimized amide in Area-A while exploring dimethoxybenzyl substitution in Area-B, capitalizing on the cocrystal structures of compounds 17 and 27 (PDB 7KSI, 7KSK; 1.84 Å) [1] for structure-guided design. The crystallographic data showing both hydrophobic pocket-I and pocket-II interactions provide a rational basis for hybrid optimization, even though the target compound itself has not been co-crystallized.

Kinase Selectivity Reference Standard for Pyrazolourea Library Screening

When screening a library of pyrazolourea analogs for JNK3 activity, CAS 1797717-91-9 can serve as a well-characterized weak binder reference point (IC50 = 10 µM) [1]. Its inclusion on screening plates allows normalization of inter-assay variability and provides a benchmark for defining hit criteria (e.g., compounds with IC50 < 1 µM represent ≥10-fold improvement over the dimethoxybenzyl urea baseline). This application is supported by the availability of consistent recombinant JNK3 enzymatic assay conditions and does not require the compound to possess favorable PK properties.

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.